molecular formula C15H14ClN3O3S2 B2910800 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 1797088-00-6

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No. B2910800
M. Wt: 383.87
InChI Key: QRBZDIKXTBMBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a pyrimidine derivative with a sulfonyl azetidine derivative. The pyrimidine derivative is first reacted with a thiol to form a thioether. The resulting thioether is then reacted with the sulfonyl azetidine derivative to form the final product.

Starting Materials
2-chloro-4-nitrophenol, ethyl cyanoacetate, thiourea, 4-chlorobenzenesulfonyl chloride, 2-bromo-5-methylpyrimidine, sodium hydride, triethylamine, potassium carbonate, acetic acid, ethanol

Reaction
2-chloro-4-nitrophenol is reacted with ethyl cyanoacetate in the presence of sodium hydride and acetic acid to form 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenol., The resulting compound is then reacted with thiourea in ethanol to form 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenylthiourea., 4-chlorobenzenesulfonyl chloride is reacted with triethylamine in dichloromethane to form 4-chlorobenzenesulfonyl triethylammonium salt., The resulting salt is then reacted with 2-bromo-5-methylpyrimidine in the presence of potassium carbonate in DMF to form 2-(pyrimidin-2-ylthio)ethyl 4-chlorobenzenesulfonate., The final step involves the reaction of 2-(2-cyano-2-ethoxyethoxy)-4-nitrophenylthiourea with 2-(pyrimidin-2-ylthio)ethyl 4-chlorobenzenesulfonate in the presence of triethylamine in DMF to form 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone.

Mechanism Of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting this enzyme, the compound can reduce inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone have been studied in various experimental models. It has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation and pain in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone in lab experiments include its potential applications in cancer treatment and as a selective COX-2 inhibitor. Its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone. These include further studies on its anticancer properties and potential use in cancer treatment, as well as its potential use as a selective COX-2 inhibitor. Other future directions include studies on its potential side effects and the development of more efficient synthesis methods.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammation and pain.

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c16-11-2-4-12(5-3-11)24(21,22)13-8-19(9-13)14(20)10-23-15-17-6-1-7-18-15/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZDIKXTBMBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

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